molecular formula C16H14O2S2 B14135271 3,7-Bis(methylthio)anthracene-2,6-diol

3,7-Bis(methylthio)anthracene-2,6-diol

Cat. No.: B14135271
M. Wt: 302.4 g/mol
InChI Key: WNBOSULCPIJQQF-UHFFFAOYSA-N
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Description

3,7-Bis(methylthio)anthracene-2,6-diol is an organic compound with the molecular formula C16H14O2S2 and a molecular weight of 302.41 g/mol This compound is characterized by the presence of two hydroxyl groups and two methylthio groups attached to an anthracene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production methods for 3,7-Bis(methylthio)anthracene-2,6-diol are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

3,7-Bis(methylthio)anthracene-2,6-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Ethers and esters.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3,7-Bis(methylthio)anthracene-2,6-diol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and methylthio groups play a crucial role in its reactivity and binding affinity to various biomolecules. These interactions can lead to modulation of biological pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    3,7-Dimethylanthracene-2,6-diol: Similar structure but with methyl groups instead of methylthio groups.

    3,7-Bis(ethylthio)anthracene-2,6-diol: Similar structure but with ethylthio groups instead of methylthio groups.

    2,6-Dihydroxyanthracene: Lacks the methylthio groups.

Uniqueness

3,7-Bis(methylthio)anthracene-2,6-diol is unique due to the presence of both hydroxyl and methylthio groups, which confer distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C16H14O2S2

Molecular Weight

302.4 g/mol

IUPAC Name

3,7-bis(methylsulfanyl)anthracene-2,6-diol

InChI

InChI=1S/C16H14O2S2/c1-19-15-7-11-3-10-6-14(18)16(20-2)8-12(10)4-9(11)5-13(15)17/h3-8,17-18H,1-2H3

InChI Key

WNBOSULCPIJQQF-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC2=CC3=CC(=C(C=C3C=C2C=C1O)SC)O

Origin of Product

United States

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